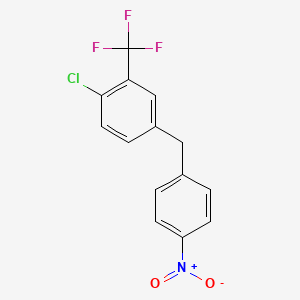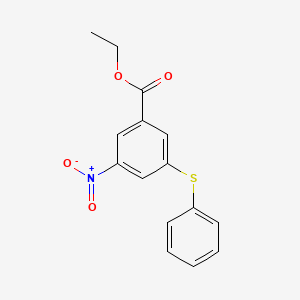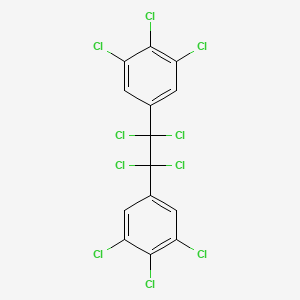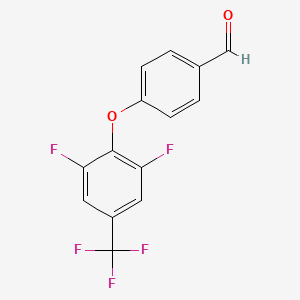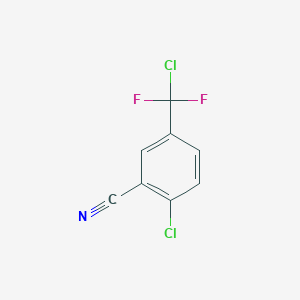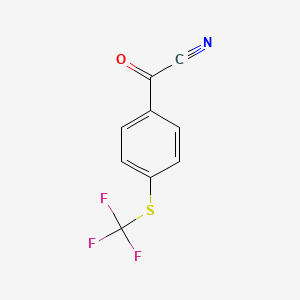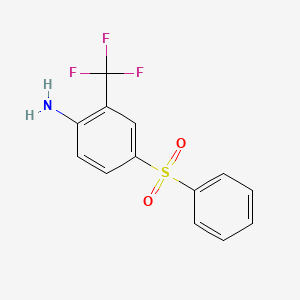
4-(Phenylsulfonyl)-2-trifluoromethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Phenylsulfonyl)-2-trifluoromethylaniline, also known as 4-PSTFA, is an aniline derivative with a wide range of applications in scientific research. It is a colorless, odorless, and water-soluble compound that is used in various biochemical and physiological experiments. 4-PSTFA has been studied extensively in the fields of biochemistry, pharmacology, and toxicology. Its unique chemical structure and properties make it an ideal choice for a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
4-(Phenylsulfonyl)-2-trifluoromethylaniline has a wide range of applications in scientific research. It is used in various biochemical and physiological experiments, including those related to enzyme kinetics, protein structure and function, and cell signaling pathways. It has also been used to study the effects of drugs on the body, as well as the mechanisms of drug action. Additionally, this compound has been used to study the pharmacokinetics of drugs and to develop targeted drug delivery systems.
Wirkmechanismus
The mechanism of action of 4-(Phenylsulfonyl)-2-trifluoromethylaniline is not fully understood. However, it is believed that the compound binds to specific proteins in the body, which then triggers a series of biochemical reactions. These reactions are then responsible for the observed effects of the compound.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of prostaglandins and leukotrienes. It has also been shown to inhibit the activity of certain ion channels, such as the voltage-gated potassium channel and the voltage-gated calcium channel. Additionally, this compound has been shown to modulate the activity of certain neurotransmitters and to have anti-inflammatory and anti-oxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
4-(Phenylsulfonyl)-2-trifluoromethylaniline has several advantages for laboratory experiments. It is water-soluble and has a low toxicity, making it safe to use in experiments. Additionally, it is relatively inexpensive and can be easily synthesized in the laboratory. However, it is important to note that this compound is a relatively new compound and its effects are not yet fully understood. Therefore, it is important to be cautious when using this compound in experiments.
Zukünftige Richtungen
There are a number of potential future directions for 4-(Phenylsulfonyl)-2-trifluoromethylaniline research. These include further studies into the compound’s mechanism of action, its effects on various biochemical and physiological processes, and its potential applications in drug development and delivery. Additionally, further research into the compound’s safety and toxicity profile is needed. Finally, further research into the compound’s potential therapeutic applications is warranted.
Synthesemethoden
4-(Phenylsulfonyl)-2-trifluoromethylaniline can be synthesized through a three-step reaction. The first step involves reacting 4-bromophenylsulfonyl chloride with 2-trifluoromethylaniline in the presence of a base, such as potassium hydroxide. The second step involves the formation of a sulfonamide by reacting the product of the first step with a secondary amine, such as 2-aminoethanol. The third and final step involves the hydrolysis of the sulfonamide to form this compound.
Eigenschaften
IUPAC Name |
4-(benzenesulfonyl)-2-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2S/c14-13(15,16)11-8-10(6-7-12(11)17)20(18,19)9-4-2-1-3-5-9/h1-8H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIHQIFFEFWOIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




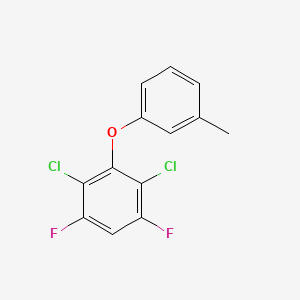
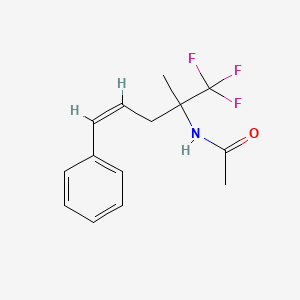
![2-[(1,1,2,3,3,3-Hexafluoropropyl)thio]benzaldehyde](/img/structure/B6311082.png)
![2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane](/img/structure/B6311083.png)
